

# Spectroscopic Profile of 1,3-Dibromobutane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibromobutane

Cat. No.: B089751

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,3-dibromobutane**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1,3-dibromobutane**.

### $^1\text{H}$ NMR Spectroscopy Data

The proton NMR spectrum of **1,3-dibromobutane** provides information on the chemical environment of the hydrogen atoms in the molecule. The data, including chemical shifts ( $\delta$ ), splitting patterns, and coupling constants (J), are summarized in the table below.

Protons	Chemical Shift (ppm)	Multiplicity
CH <sub>3</sub>	1.720 - 1.795	Doublet
CH <sub>2</sub> (C2)	2.227 - 2.323	Multiplet
CH <sub>2</sub> (C1)	3.484 - 3.629	Multiplet
CH	4.31	Multiplet

## <sup>13</sup>C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts for the carbon atoms in **1,3-dibromobutane** are presented in the following table.

Carbon Atom	Chemical Shift (ppm)
C1	35.8
C2	40.5
C3	54.5
C4	26.8

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **1,3-dibromobutane** are detailed below.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2970 - 2850	C-H stretch	Alkane
1450 - 1380	C-H bend	Alkane
650 - 550	C-Br stretch	Alkyl halide

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples such as **1,3-dibromobutane**.

### NMR Spectroscopy

**Sample Preparation:** A small amount of **1,3-dibromobutane** is dissolved in a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shifts ( $\delta = 0.00$  ppm).

**Data Acquisition:** The NMR spectra are typically recorded on a high-field NMR spectrometer. For  $^1\text{H}$  NMR, the instrument is operated at a specific frequency (e.g., 300 or 500 MHz). For  $^{13}\text{C}$  NMR, the corresponding frequency is used (e.g., 75 or 125 MHz). The data is acquired and processed using appropriate software to obtain the final spectrum.<sup>[1]</sup>

### Infrared Spectroscopy

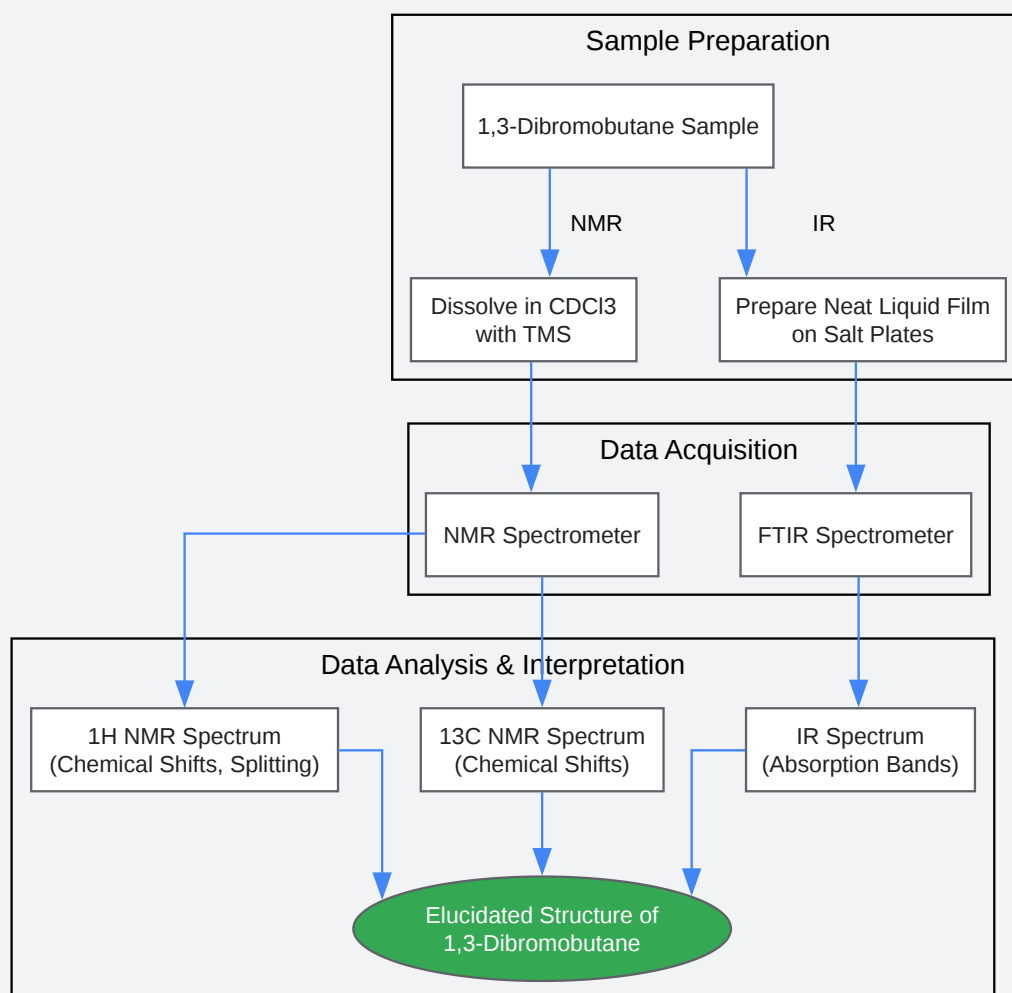
**Sample Preparation:** For a liquid sample like **1,3-dibromobutane**, the simplest method is to place a drop of the neat liquid between two salt plates (typically NaCl or KBr) to form a thin film.<sup>[2]</sup>

**Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate any interference. The spectrum is then recorded over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .<sup>[3]</sup> The NIST WebBook provides IR spectral data for **1,3-dibromobutane** recorded as a solution in carbon tetrachloride and carbon disulfide.<sup>[3]</sup>

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,3-dibromobutane**, from sample preparation to spectral interpretation and structure elucidation.

## Workflow for Spectroscopic Analysis of 1,3-Dibromobutane



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## References

- 1. 1,3-Dibromobutane | C<sub>4</sub>H<sub>8</sub>Br<sub>2</sub> | CID 7889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Butane, 1,3-dibromo- [webbook.nist.gov]
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